2-Methyl-2H-indazole-5,6-diamine
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Overview
Description
2-Methyl-2H-indazole-5,6-diamine: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of two amino groups at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-indazole-5,6-diamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:
Cyclization of 2-azidobenzaldehydes and amines: This method involves the formation of C–N and N–N bonds without the use of a catalyst or solvent.
Cu(OAc)2-catalyzed reaction: This method employs copper acetate as a catalyst to facilitate the formation of N–N bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic processes are often preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-indazole-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino groups at positions 5 and 6 can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted indazole derivatives.
Scientific Research Applications
2-Methyl-2H-indazole-5,6-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: Indazole derivatives are used in the synthesis of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-indazole-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without additional substituents.
2H-Indazole: Similar to 1H-indazole but with a different tautomeric form.
2-Methyl-1H-indazole: Similar to 2-Methyl-2H-indazole-5,6-diamine but lacks the amino groups at positions 5 and 6.
Uniqueness
This compound is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound for research and industrial applications.
Biological Activity
2-Methyl-2H-indazole-5,6-diamine is a compound belonging to the indazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiprotozoal, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.
The molecular formula of this compound is C8H10N4, with a molecular weight of 162.19 g/mol. The compound features a fused indazole ring system that contributes to its biological activity.
Antiprotozoal Activity
Recent studies have demonstrated that derivatives of 2-methyl-2H-indazole exhibit significant antiprotozoal activity. For instance, a series of synthesized indazole derivatives were evaluated against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that certain derivatives showed IC50 values lower than 1 µM, suggesting potent activity compared to the standard drug metronidazole .
Table 1: Antiprotozoal Activity of Indazole Derivatives
Compound | Protozoan Target | IC50 (µM) | Reference |
---|---|---|---|
Compound 18 | G. intestinalis | < 1 | |
Compound 23 | E. histolytica | < 1 | |
Compound 16 | T. vaginalis | < 1 |
Antimicrobial Activity
The antimicrobial properties of 2-methyl-2H-indazole derivatives have also been investigated. Some compounds demonstrated inhibitory effects against fungal strains such as Candida albicans and Candida glabrata, with promising results in inhibiting their growth .
Table 2: Antimicrobial Activity Against Fungal Strains
Anti-inflammatory Potential
In addition to its antimicrobial and antiprotozoal activities, some indazole derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) enzymes. This inhibition is significant as COX-2 is involved in the inflammatory process .
Table 3: COX-2 Inhibition by Indazole Derivatives
The mechanism of action for the biological activity of 2-methyl-2H-indazole derivatives primarily involves their interaction with specific molecular targets such as enzymes and receptors. The structural features of these compounds allow them to fit into binding sites on proteins, thereby inhibiting their activity. For example, the electron-withdrawing groups at the phenyl ring enhance their binding affinity and biological efficacy against protozoa .
Case Studies
A notable study involved the synthesis and evaluation of various indazole derivatives for their antiprotozoal activity. The research highlighted that structural modifications significantly influenced the biological outcomes, providing insights into structure-activity relationships (SAR). Compounds with specific substituents exhibited enhanced potency against protozoan infections, indicating a pathway for developing new therapeutic agents .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methylindazole-5,6-diamine |
InChI |
InChI=1S/C8H10N4/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,9-10H2,1H3 |
InChI Key |
XZQSMUUZQPKYNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)N)N |
Origin of Product |
United States |
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